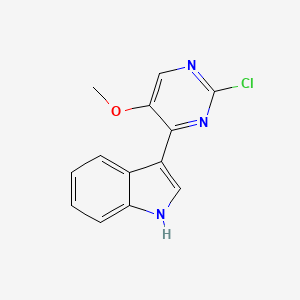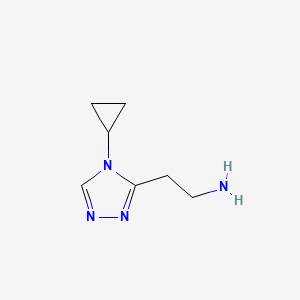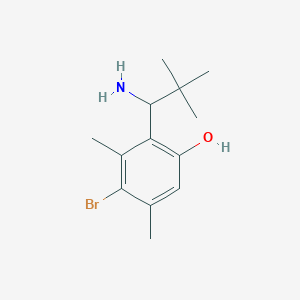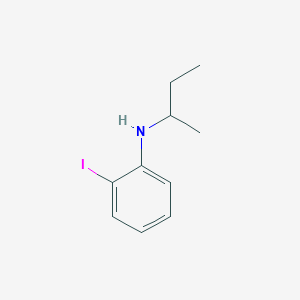![molecular formula C12H12FNO B15275447 2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)
2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of a dimethylamino group attached to a methylene bridge, a fluorine atom at the 4-position, and a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoro-2,3-dihydro-1H-inden-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction typically proceeds at elevated temperatures, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methylidene]indan-1-one
- (E)-3-[(Dimethylamino)methylidene]furan-2(3H)-thiones
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of the fluorine atom at the 4-position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-4-fluoro-3H-inden-1-one |
InChI |
InChI=1S/C12H12FNO/c1-14(2)7-8-6-10-9(12(8)15)4-3-5-11(10)13/h3-5,7H,6H2,1-2H3/b8-7- |
InChI Key |
DYSIYQSFOHHFMN-FPLPWBNLSA-N |
Isomeric SMILES |
CN(C)/C=C\1/CC2=C(C1=O)C=CC=C2F |
Canonical SMILES |
CN(C)C=C1CC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol](/img/structure/B15275368.png)











![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)

